Cas no 927-83-3 (Diazene,1,2-bis(1,1-dimethylethyl)-)

Diazene,1,2-bis(1,1-dimethylethyl)- structure
927-83-3 structure
Diazene,1,2-bis(1,1-dimethylethyl)-
927-83-3
C8H18N2
142.241921901703
806650
24868677

Diazene,1,2-bis(1,1-dimethylethyl)- Properties

Names and Identifiers

    • Diazene,1,2-bis(1,1-dimethylethyl)-
    • Azo-t-butane
    • Azo-tert-butane
    • 2,2′-Azobis(2-Methylpropane)
    • 2,2'-Azoisobutane
    • 2,2'-dimethyl-2,2'-azopropane
    • bis(1,1-dimethylethyl)diazene
    • 1,2-Bis(1,1-dimethylethyl)diazene (ACI)
    • Azoethane, 1,1,1′,1′-tetramethyl- (6CI, 7CI, 8CI)
    • Diazene, bis(1,1-dimethylethyl)- (9CI)
    • 1,2-Di-tert-butyldiazene
    • 2,2′-Azobis-tert-butane
    • 2,2′-Azoisobutane
    • Bis(tert-butyl)diimine
    • Di-tert-butyldiazene
    • Azoethane, 1,1,1',1'-tetramethyl-
    • UNII-A8ML3TJS95
    • SCHEMBL35542
    • SCHEMBL13199461
    • Azoethane, 1,1,1',1'-tetramethyl-, (E)-
    • 2,2'-Azobis(2-methylpropane)
    • 2,2'-Azobis-tert-butane
    • Azo-tert-butane, Di-tert-butyldiazene
    • (tert-C4H9N)2
    • Diatertabutyldiazene
    • ditert-butyldiazene
    • 1,2-Bis(1,1-dimethylethyl)diazene
    • Diazene, 1,2-bis(1,1-dimethylethyl)-
    • VR-160
    • (E)-1,2-di-tert-butyldiazene
    • GKCPCPKXFGQXGS-UHFFFAOYSA-N
    • 15464-01-4
    • A8ML3TJS95
    • Diazene, 1,2-bis(1,1-dimethylethyl)-, (1E)
    • AKOS015912910
    • 927-83-3
    • 2,2'-Azo-2,2'-dimethylpropane
    • AKOS024386609
    • Azobis(t-butane)
    • GKCPCPKXFGQXGS-MDZDMXLPSA-N
    • Diazene, bis(1,1-dimethylethyl)-
    • 2,2'-Azobis(2-methylpropane), 97%
    • 1,2-Ditert-butyldiazene #
    • (E)-2,2'-Azoisobutane
    • trans-Di-tert-butyldiazene
    • DTXSID901346589
    • +Expand
    • MFCD00014998
    • GKCPCPKXFGQXGS-UHFFFAOYSA-N
    • 1S/C8H18N2/c1-7(2,3)9-10-8(4,5)6/h1-6H3
    • N(C(C)(C)C)=NC(C)(C)C

Computed Properties

  • 142.14700
  • 0
  • 2
  • 2
  • 142.147
  • 10
  • 107
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.2
  • nothing
  • 0
  • 24.7A^2

Experimental Properties

  • 3.03560
  • 24.72000
  • n20/D 1.397(lit.)
  • 47-48 °C/8 mmHg(lit.)
  • -14.5°C
  • Fahrenheit: 44.6 ° f
    Celsius: 7 ° c
  • Not determined
  • Not determined
  • 0.756 g/mL at 25 °C(lit.)

Diazene,1,2-bis(1,1-dimethylethyl)- Security Information

Diazene,1,2-bis(1,1-dimethylethyl)- Customs Data

  • 2927000090
  • China Customs Code:

    2927000090

    Overview:

    2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Diazene,1,2-bis(1,1-dimethylethyl)- Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
452106-5G
Diazene,1,2-bis(1,1-dimethylethyl)-
927-83-3
5g
¥3103.24 2023-12-06

Diazene,1,2-bis(1,1-dimethylethyl)- Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
Heterocyclic compounds. Part 15. NN'-Di-tert-butylthiadiaziridine 1,1-dioxide: synthesis and reactions
Chang, Hsien Hsin; Weinstein, Boris, Journal of the Chemical Society, 1977, (14), 1601-5

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Sodium hypochlorite Solvents: Pentane ,  Water ;  3 h, < 35 °C
Reference
Chemical reactions of some nonaromatic radical anions
Myers, Drewfus Young Jr., 1974, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid
Reference
Helium droplet infrared spectroscopy of the butyl radicals
King, Kale E.; Franke, Peter R. ; Pullen, Gregory T.; Schaefer, Henry F. ; Douberly, Gary E., Journal of Chemical Physics, 2022, 157(8),

Synthetic Circuit 4

Reaction Conditions
Reference
Acyclic trialkyldiazenium cation chemistry. Thermolysis and solvolysis of 1,2-di-tert-butyl-1-ethyldiazenium perchlorate
Allred, Evan L.; Chow, Tahsin J.; Oberlander, Joseph E., Journal of the American Chemical Society, 1982, 104(20), 5422-7

Synthetic Circuit 5

Reaction Conditions
Reference
Syntheses and 15N NMR Spectra of Iminodiaziridines - Ring-Expansions of 1-Aryl-3-iminodiaziridines to 1H- and 3aH-Benzimidazoles, 2H-Indazoles, and 5H-Dibenzo[d,f][1,3]diazepines
Quast, Helmut; Ross, Karl-Heinz; Philipp, Gottfried; Hagedorn, Manfred; Hahn, Harald; et al, European Journal of Organic Chemistry, 2009, (23), 3940-3952

Synthetic Circuit 6

Reaction Conditions
Reference
Synthesis of branched azoalkanes and kinetics of their thermal decomposition
Prochazka, M., Collection of Czechoslovak Chemical Communications, 1976, 41(5), 1557-64

Synthetic Circuit 7

Reaction Conditions
Reference
Chemistry of thiadiaziridine 1,1-dioxides. III
Timberlake, J. W.; Hodges, M. L.; Garner, A. W., Tetrahedron Letters, 1973, 3843, 3843-6

Synthetic Circuit 8

Reaction Conditions
Reference
Azoethane
Ohme, Roland; Preuschhof, Helmut; Heyne, Hans-Ulrich, Organic Syntheses, 1972, 52, 11-16

Synthetic Circuit 9

Reaction Conditions
Reference
Synthesis of azoalkanes
Timberlake, J. W.; Hodges, M. L.; Betterton, K., Synthesis, 1972, (11), 632-4

Synthetic Circuit 10

Reaction Conditions
Reference
1,2-Diazetidinediones
Stowell, John C., Journal of Organic Chemistry, 1967, 32(7360-2), 2360-2

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  2 h, rt
Reference
Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides
Liu, Bifu; Yin, Meizhou; Gao, Hanling; Wu, Wanqing; Jiang, Huanfeng, Journal of Organic Chemistry, 2013, 78(7), 3009-3020

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ,  Water ;  63 h, reflux
1.2 Reagents: Oxygen ;  3 d, rt
Reference
1-acylsemicarbazides by ring opening of iminodiaziridines with carboxylic acids: novel, expeditious access to the azapeptide motif
Quast, Helmut; Schmitt, Edeltraud; Ross, Karl-Heinz, Synthesis, 2010, (19), 3358-3362

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Tetraethylammonium chloride Solvents: Acetonitrile ,  Tetrahydrofuran ;  rt → 120 °C; 24 h, 120 °C
Reference
Formation of the tetranuclear, tetrakis-terminal-imido Mn4IV(NtBu)8 cubane cluster by four-electron reductive elimination of tBuN:NtBu. The role of the s-block ion in stabilization of high-oxidation state intermediates
Vaddypally, Shivaiah; Kondaveeti, Sandeep K.; Roudebush, John H.; Cava, Robert J.; Zdilla, Michael J., Chemical Communications (Cambridge, 2014, 50(9), 1061-1063

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Iron pentacarbonyl Solvents: Tetrahydrofuran
Reference
Metathesis and reduction reactions of nitroso compounds with metal carbenes and metal carbonyls
Herndon, James W.; McMullen, Leonard A., Journal of Organometallic Chemistry, 1989, 368(1), 83-101

Diazene,1,2-bis(1,1-dimethylethyl)- Raw materials

Diazene,1,2-bis(1,1-dimethylethyl)- Preparation Products

Diazene,1,2-bis(1,1-dimethylethyl)- Suppliers

Hubei Baidu Chemistry Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:927-83-3)
PENG XING
18871490324
1400878899@qq.com
Hubei Wande Chemical Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:927-83-3)
CHEN DAN DAN
15827180502
1148980033@qq.com

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